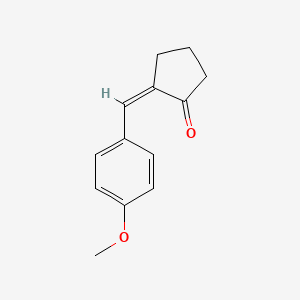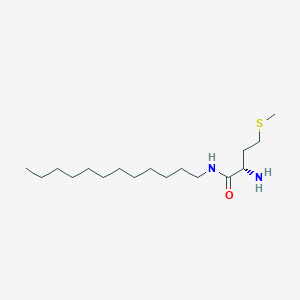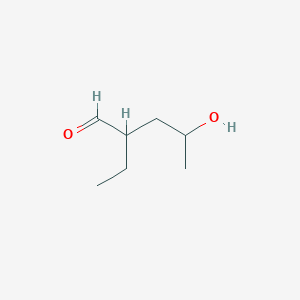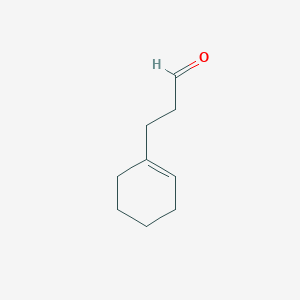
7,7-Dimethyloctane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyloctane-2,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctane-2,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation of esters, which involves the reaction of two ester molecules in the presence of a strong base to form a β-diketone. For example, the reaction of ethyl acetate with 2,2-dimethyl-1,3-propanediol can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 7,7-Dimethyloctane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The diketone can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
7,7-Dimethyloctane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves diketones like this compound.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7,7-Dimethyloctane-2,6-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or other proteins, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparación Con Compuestos Similares
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: This compound is similar in structure but contains fluorine atoms, which significantly alter its chemical properties and reactivity.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar backbone but different substitution pattern.
Uniqueness: 7,7-Dimethyloctane-2,6-dione is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at the 7-position provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
Propiedades
Número CAS |
60676-28-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
7,7-dimethyloctane-2,6-dione |
InChI |
InChI=1S/C10H18O2/c1-8(11)6-5-7-9(12)10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
ALSAHDSDNQEAAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)
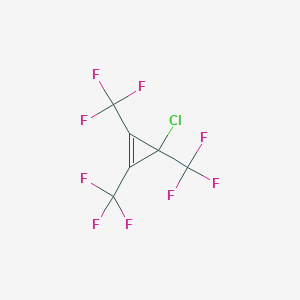
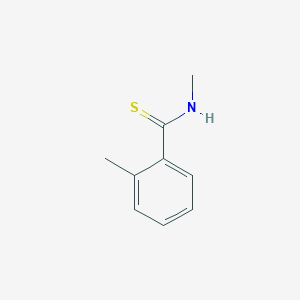
![3-Acetyl-7,8,10-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14602897.png)
